Dimethyl (3-bromo-2-oxopropyl)phosphonate
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Overview
Description
Dimethyl (3-bromo-2-oxopropyl)phosphonate is an organic compound that belongs to the class of phosphonates. It is characterized by the presence of a phosphonate group attached to a 3-bromo-2-oxopropyl moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-bromo-2-oxopropyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with a haloacetone. For instance, the reaction between trimethyl phosphite and bromoacetone under controlled conditions yields this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-bromo-2-oxopropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphonates.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed
Major Products Formed
Substitution: Products include substituted phosphonates.
Oxidation: Products include phosphonic acids.
Reduction: Products include reduced phosphonates
Scientific Research Applications
Dimethyl (3-bromo-2-oxopropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is utilized in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: The compound is explored for its potential in drug development, especially in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Dimethyl (3-bromo-2-oxopropyl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonate group can participate in nucleophilic substitution reactions, while the bromine atom can act as a leaving group in electrophilic substitution reactions. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
Uniqueness
Dimethyl (3-bromo-2-oxopropyl)phosphonate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to other similar compounds. This makes it particularly useful in the synthesis of complex organic molecules .
Properties
CAS No. |
87830-69-1 |
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Molecular Formula |
C5H10BrO4P |
Molecular Weight |
245.01 g/mol |
IUPAC Name |
1-bromo-3-dimethoxyphosphorylpropan-2-one |
InChI |
InChI=1S/C5H10BrO4P/c1-9-11(8,10-2)4-5(7)3-6/h3-4H2,1-2H3 |
InChI Key |
MTXDSELZQAXIFG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)CBr)OC |
Origin of Product |
United States |
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